

An In-depth Technical Guide to 2-bromo-3-methylaniline

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Compound of Interest

Compound Name: 2-Bromo-3-methylaniline

Cat. No.: B1268886

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This technical guide provides a comprehensive overview of **2-bromo-3-methylaniline**, a key chemical intermediate in various fields of chemical synthesis. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and an examination of the underlying reaction mechanism.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name **2-bromo-3-methylaniline** is a substituted aniline derivative.^[1] It is also recognized by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Table 1: IUPAC Name and Synonyms for **2-bromo-3-methylaniline**

Type	Identifier
IUPAC Name	2-bromo-3-methylaniline
Synonyms	Benzenamine, 2-bromo-3-methyl- 2-bromo-3-methylphenylamine 3-Amino-2-bromotoluene 2-bromo-3-methyl aniline
CAS Number	54879-20-8

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-bromo-3-methylaniline** is essential for its handling, application in synthesis, and for analytical purposes. The key quantitative data is summarized in the table below.

Table 2: Physicochemical Data for **2-bromo-3-methylaniline**

Property	Value
Molecular Formula	C ₇ H ₈ BrN
Molecular Weight	186.05 g/mol
Appearance	Solid
Boiling Point	48 °C at 0.03 mmHg
Density	1.489 g/mL at 25 °C
Refractive Index	n _{20/D} 1.605 (lit.)
Flash Point	> 110 °C (> 230 °F) - closed cup

Experimental Protocol: Synthesis of 2-bromo-3-methylaniline

The synthesis of **2-bromo-3-methylaniline** is typically achieved through the electrophilic bromination of 3-methylaniline. The following protocol is a representative method that emphasizes regioselectivity towards the desired ortho-bromo isomer.

Objective: To synthesize **2-bromo-3-methylaniline** from 3-methylaniline via electrophilic bromination.

Materials:

- 3-methylaniline (m-toluidine)
- N-Bromosuccinimide (NBS)
- Amberlyst-15 (or other solid acid catalyst)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator

- Separatory funnel
- Standard laboratory glassware
- Thin-layer chromatography (TLC) plates and developing chamber

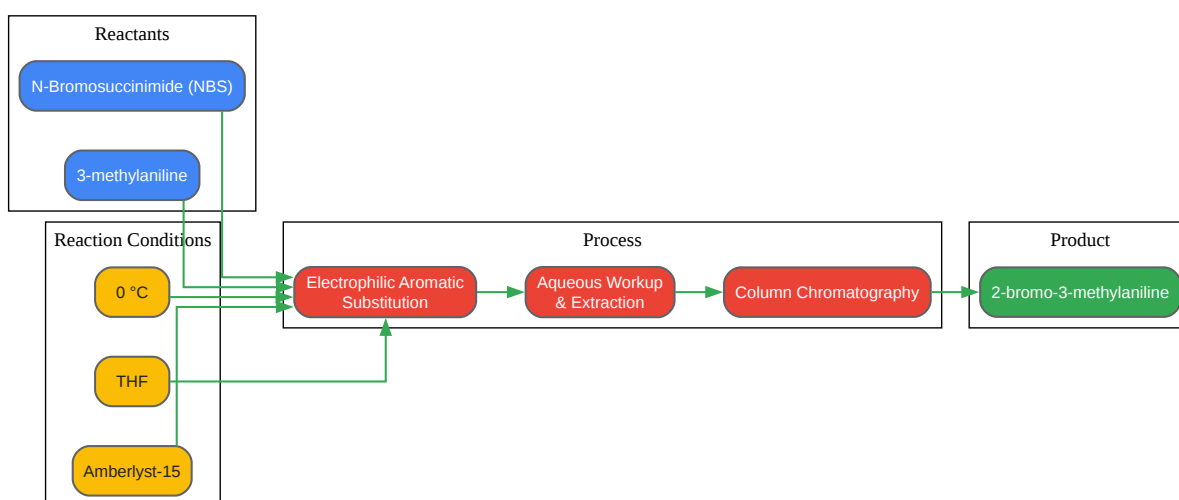
Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylaniline (1 equivalent) in anhydrous tetrahydrofuran (THF).
- **Catalyst Addition:** To the stirred solution, add a catalytic amount of Amberlyst-15 resin.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Bromination:** Dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in anhydrous THF and add it dropwise to the cooled reaction mixture over a period of 30 minutes. The use of NBS and a solid acid catalyst like Amberlyst-15 enhances the regioselectivity for the desired 2-bromo isomer.^[2]
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.^[2]
- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Washing:** Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **2-bromo-3-methylaniline**.

Reaction Mechanism and Visualization

The synthesis of **2-bromo-3-methylaniline** proceeds via an electrophilic aromatic substitution mechanism. The amino ($-\text{NH}_2$) and methyl ($-\text{CH}_3$) groups on the aromatic ring are activating and direct incoming electrophiles to the ortho and para positions.^[2] In the case of 3-methylaniline, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. The methyl group, a weaker activator, directs to its ortho and para positions (C2, C4, and C6). The steric hindrance from the methyl group at the 3-position favors the substitution at the less hindered 2-position, leading to the formation of **2-bromo-3-methylaniline** as the major product.^[2]

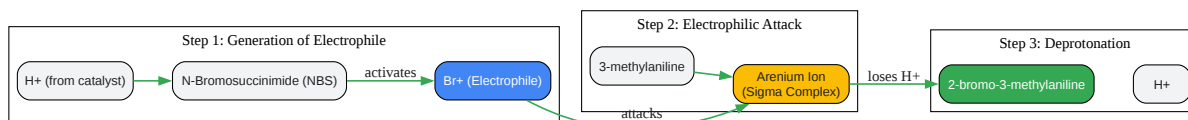
Below is a DOT language script to generate a diagram illustrating the logical workflow of the synthesis.



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Caption: Experimental workflow for the synthesis of **2-bromo-3-methylaniline**.

The following DOT script visualizes the key steps of the electrophilic aromatic substitution mechanism.



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Caption: Mechanism of electrophilic aromatic substitution for the bromination of 3-methylaniline.

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References

- 1. 2-Bromo-3-methylaniline | C₇H₈BrN | CID 603781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-methylaniline | 54879-20-8 | Benchchem [benchchem.com]
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